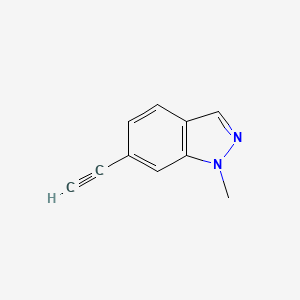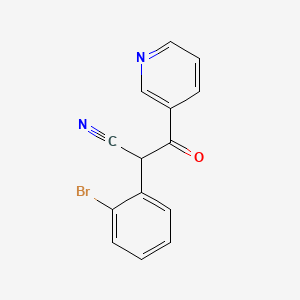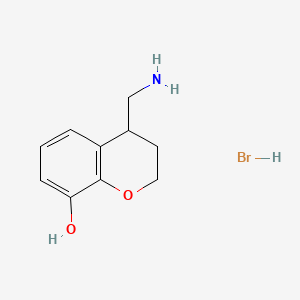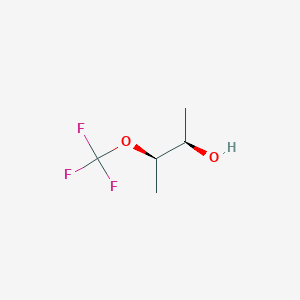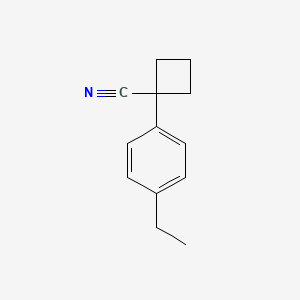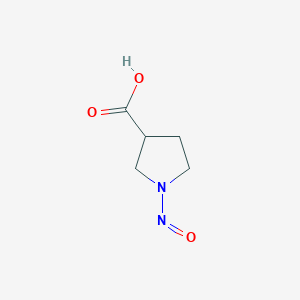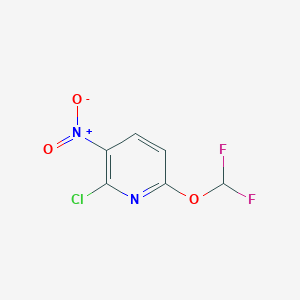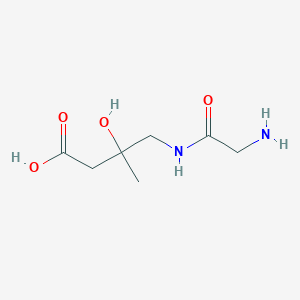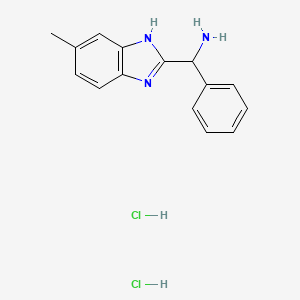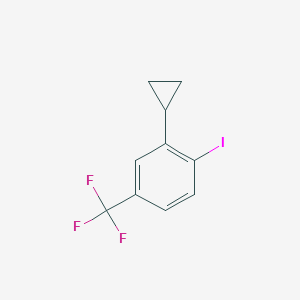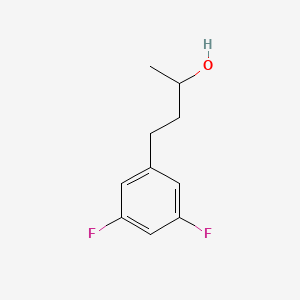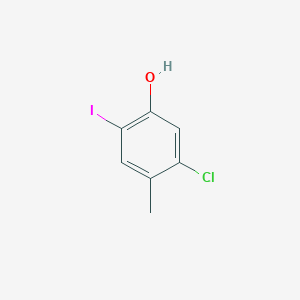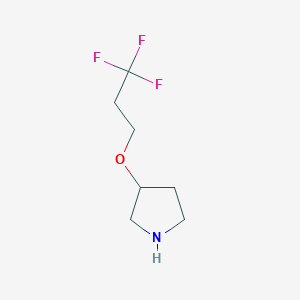
3-(3,3,3-Trifluoropropoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,3-Trifluoropropoxy)pyrrolidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a trifluoropropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropoxy)pyrrolidine typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3,3-Trifluoropropoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoropropoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(3,3,3-Trifluoropropoxy)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,3,3-Trifluoropropoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and activity. The pyrrolidine ring may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,3,3-Trifluoropropoxy)pyridine
- 3-(3,3,3-Trifluoropropoxy)aniline
- 3-(3,3,3-Trifluoropropoxy)benzene
Uniqueness
3-(3,3,3-Trifluoropropoxy)pyrrolidine is unique due to the presence of both the trifluoropropoxy group and the pyrrolidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H12F3NO |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
3-(3,3,3-trifluoropropoxy)pyrrolidine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)2-4-12-6-1-3-11-5-6/h6,11H,1-5H2 |
Clé InChI |
ZQNUGIYEZJGZNM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)

